2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one

Lipophilicity Physicochemical profiling Drug-likeness prediction

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one (CAS 62230-16-4) is a heterocyclic small molecule belonging to the isoxazolidin-5-one class, characterized by a saturated five-membered N,O-containing ring with a carbonyl at position 5, an N-methyl substituent, and a pyridin-4-yl group at position 3. It is cataloged under the systematic name 5-Isoxazolidinone, 2-methyl-3-(4-pyridinyl) with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g/mol.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 62230-16-4
Cat. No. B12882974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one
CAS62230-16-4
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C(CC(=O)O1)C2=CC=NC=C2
InChIInChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3
InChIKeyDKFYMXLDNFPQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one (CAS 62230-16-4): Structural Identity and Class Positioning for Research Procurement


2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one (CAS 62230-16-4) is a heterocyclic small molecule belonging to the isoxazolidin-5-one class, characterized by a saturated five-membered N,O-containing ring with a carbonyl at position 5, an N-methyl substituent, and a pyridin-4-yl group at position 3 . It is cataloged under the systematic name 5-Isoxazolidinone, 2-methyl-3-(4-pyridinyl) with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g/mol . This compound is structurally distinct from the more common isoxazol-5(4H)-one analogs (unsaturated at the 3-4 position) and from 2-oxazolidinone antibacterial scaffolds, positioning it primarily as a research intermediate with demonstrated utility as a β-amino acid precursor through its labile N–O bond [1].

Why 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one Cannot Be Interchanged with Common Isoxazolone or Oxazolidinone Analogs


The isoxazolidin-5-one scaffold differs fundamentally from isoxazol-5(4H)-ones (unsaturated analogs) and 2-oxazolidinones (antibacterial class) in both chemical reactivity and downstream utility. The saturated ring of isoxazolidin-5-ones contains a labile N–O bond that is absent in unsaturated isoxazol-5(4H)-ones, enabling reductive cleavage to yield β-amino acids—a transformation not accessible with the unsaturated congeners [1]. The N-methyl substituent further distinguishes this compound from N–H or N-benzyl analogs by modulating nitrogen inversion energetics, which influences conformational behavior and stereochemical outcomes in catalytic transformations [2]. The pyridin-4-yl group at C3 confers specific coordination chemistry (monodentate via pyridine nitrogen) that differs from pyridin-2-yl regioisomers, which exhibit ambidentate coordination modes [3]. These structural features are mutually dependent: interchanging any single component (ring saturation, N-substituent, or aryl position) fundamentally alters the compound's reactivity profile, synthetic utility, and physicochemical properties.

Quantitative Differential Evidence: 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one vs. Closest Structural Analogs


LogP Shift: Saturated Isoxazolidin-5-one vs. Unsaturated Isoxazol-5(4H)-one Ring System

The target compound possesses a calculated LogP of 0.85430, which is approximately 5-fold higher (0.69 log units) than the directly comparable unsaturated analog 3-(pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0), which has a reported LogP of 0.16820 . This difference arises from the saturation of the C3–C4 bond in the heterocyclic ring, which alters the hydrogen-bonding capacity and polarity of the scaffold. The polar surface area (PSA) also differs: 42.43 Ų for the target compound versus 51.55 Ų for the unsaturated analog, reflecting the loss of the C=N dipole .

Lipophilicity Physicochemical profiling Drug-likeness prediction

Coordination Chemistry Specificity: Pyridin-4-yl (Monodentate) vs. Pyridin-2-yl (Ambidentate) N-Methyl Isoxazolidines

Systematic crystallographic and spectroscopic studies of N-methyl isoxazolidines bearing pyridyl substituents demonstrate that the pyridin-4-yl regioisomer (matching the target compound's substitution pattern) coordinates exclusively through the pyridine nitrogen atom as a monodentate ligand with Pd(II), Pt(II), Ir(III), and Zn(II) [1]. In contrast, the pyridin-2-yl regioisomer exhibits ambidentate behavior, capable of coordinating through either the pyridine nitrogen alone (monodentate) or through both the pyridine nitrogen and the isoxazolidine ring heteroatoms (N,N- or N,O-bidentate modes) [1]. This coordination monogamy of the 4-pyridyl isomer enables predictable metal complex stoichiometry and geometry.

Coordination chemistry Metal complex design Ligand engineering

β-Amino Acid Precursor Capability: Isoxazolidin-5-one vs. Isoxazol-5-one Scaffolds

The saturated isoxazolidin-5-one scaffold contains a labile N–O bond that can be reductively cleaved (e.g., Zn/AcOH or catalytic hydrogenolysis) to yield β-amino acid derivatives [1][2]. This transformation has been exploited in catalytic asymmetric syntheses of quaternary β²,²-amino acids via palladium-catalyzed decarboxylative allylation, with the N–O bond serving as a traceless protecting/activating group for subsequent amide bond formation [2]. In contrast, the unsaturated isoxazol-5(4H)-one scaffold (e.g., CAS 101084-52-0) lacks this labile N–O bond and does not undergo analogous ring-opening to β-amino acids under comparable conditions; its reactivity is dominated by electrophilic substitution at the C4 methylene or nucleophilic ring-opening at the lactone carbonyl [3].

β-Amino acid synthesis Peptidomimetics Chiral building blocks

Nitrogen Inversion Energetics: N-Methyl vs. N-H and N-Benzyl Isoxazolidin-5-ones

Density functional theory (DFT) studies on the nitrogen inversion of N-substituted isoxazolidin-5-ones reveal that the inversion barrier correlates strongly with the s-character of the nitrogen lone pair in the ground state, which is modulated by the N-substituent [1]. While the 2019 CPB note does not report explicit numerical barriers broken down by individual N-substituents, the study demonstrates that isoxazolidin-5-one inversion energies are generally higher than those of the corresponding isoxazolidines, and that N-substituent identity (alkyl vs. H vs. acyl) shifts the conformational equilibrium [1]. For N-methyl substituted isoxazolidines (structurally analogous but lacking the C5 carbonyl), experimental NMR studies determined nitrogen inversion barriers in the range of 59.3–65.6 kJ mol⁻¹ [2]. The N-methyl group of the target compound is expected to produce a higher inversion barrier than N–H (which undergoes rapid inversion at room temperature) but lower than N-benzyl, affecting the accessibility of discrete invertomers in asymmetric catalysis applications.

Conformational analysis DFT calculations Stereochemical control

Solubility Profile and Hydrolytic Stability: Isoxazolidin-5-one vs. Oxazolidine Analogs

Vendor technical datasheets indicate that 2-methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one is insoluble in water (or hydrolyzed by water), soluble in benzene and chloroform . This solubility profile contrasts with the general behavior of simpler oxazolidines (e.g., 2-methyl-3-pyridin-4-yl-1,3-oxazolidine, CAS 1048687-29-1), which are described as 'easily hydrolyzed by water or alcohol' and are 'yellow or slightly yellow, alkaline liquid or solid' . The C5 carbonyl group in the target isoxazolidin-5-one reduces the basicity of the ring nitrogen and enhances the hydrolytic stability of the N–O–C(5) linkage relative to the corresponding oxazolidine (which lacks the carbonyl). This differential stability is critical for applications requiring aqueous workup or long-term storage.

Solubility Formulation compatibility Storage stability

Optimal Research and Industrial Application Scenarios for 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one (CAS 62230-16-4)


Synthesis of β²,²-Amino Acid Derivatives via Catalytic Asymmetric Allylation

The isoxazolidin-5-one scaffold serves as a direct precursor to quaternary β²,²-amino acids through palladium-catalyzed decarboxylative allylation, as demonstrated with 4-substituted isoxazolidin-5-one substrates [1]. The N-methyl group provides sufficient nitrogen inversion barrier to maintain stereochemical integrity during catalysis, while the pyridin-4-yl substituent at C3 offers a handle for further functionalization or metal coordination. This application is structurally inaccessible from the unsaturated isoxazol-5(4H)-one analog (CAS 101084-52-0), which lacks the labile N–O bond required for ring-opening .

Monodentate Pyridyl Ligand for Transition Metal Complex Design

The pyridin-4-yl group coordinates exclusively through the pyridine nitrogen as a monodentate ligand with Group VIIIB and IIB metals, as established by crystallographic characterization of Pd(II), Pt(II), Ir(III), and Zn(II) complexes of structurally analogous 5-(4-pyridyl)-N-methyl isoxazolidines [1]. This predictable coordination mode contrasts with the ambidentate behavior of pyridin-2-yl regioisomers, which can adopt N,N- or N,O-bidentate binding modes. Researchers designing metal complexes with defined stoichiometry and geometry should preferentially select the 4-pyridyl isomer.

Lipophilicity-Tuned Heterocyclic Building Block for Medicinal Chemistry Libraries

With a calculated LogP of 0.85 and PSA of 42.43 Ų, the target compound occupies a moderately lipophilic physicochemical space compared to the more polar unsaturated analog (LogP 0.17, PSA 51.55 Ų) [1]. This ~5-fold increase in lipophilicity may confer improved passive membrane permeability for cell-based screening applications. The saturated ring also eliminates the electrophilic C4 methylene present in isoxazol-5(4H)-ones, reducing the risk of non-specific covalent reactivity in biological assays.

Chiral Isoxazolidin-5-one Scaffold for Organocatalytic Methodology Development

The isoxazolidin-5-one core has been extensively employed as a substrate in organocatalytic and phase-transfer catalytic reactions for enantioselective α-functionalization (sulfanylation, halogenation, allylation) [1]. The N-methyl substituent provides a defined nitrogen inversion profile that influences the conformational equilibrium of potential diastereomeric transition states, making this compound a suitable model substrate for developing new asymmetric methodologies targeting β-amino acid derivatives .

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